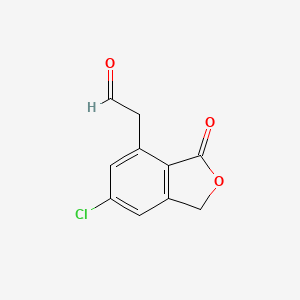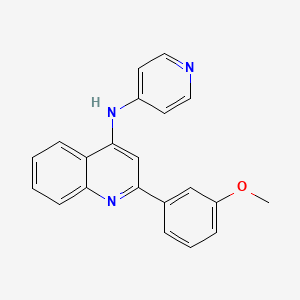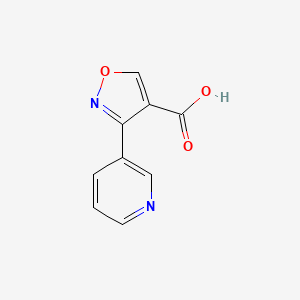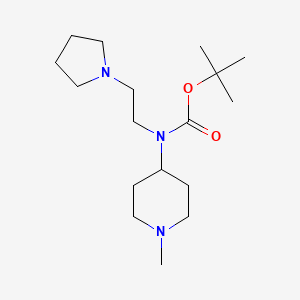![molecular formula C16H32BrNO2 B13868397 Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is a quaternary ammonium compound with a unique structure that includes a bromide ion. This compound is known for its high water solubility and ability to form stable complexes with various molecules. It is often used in scientific research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide typically involves the reaction of 1,3-propane sulfonolactone with dimethylaminoethyl methacrylate in the presence of acetonitrile. The reaction is carried out at 25°C for 12 hours, followed by a standing period of 36 hours to allow the formation of the desired product. The resulting white precipitate is then filtered, centrifuged, and rinsed with acetonitrile and acetone to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial during the synthesis to prevent exposure to harmful chemicals and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromide ion can be substituted with other anions or functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide has numerous applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein folding due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents
Wirkmechanismus
The mechanism of action of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can form ionic bonds with negatively charged molecules, while the hydrophobic tail can interact with lipid membranes. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethyl-ammonium betaine
- N-(2-Methacryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl propane-1-sulfonate
Uniqueness
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is unique due to its specific combination of a quaternary ammonium group and a bromide ion, which imparts distinct chemical properties. Its high water solubility and ability to form stable complexes make it particularly valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C16H32BrNO2 |
|---|---|
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide |
InChI |
InChI=1S/C16H32NO2.BrH/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FOJVMCNALJGSOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)


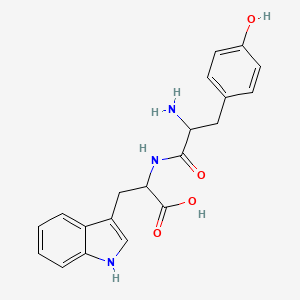
![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
